Cas no 173898-21-0 ((R)-4-(1-Aminoethyl)benzamide)

(R)-4-(1-Aminoethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- (R)-4-(1-Aminoethyl)benzamide
- 4-[(1R)-1-aminoethyl]benzamide
- Benzamide, 4-(1-aminoethyl)-, (R)-
- BENZAMIDE, 4-(1-AMINOETHYL)-, (R)- (9CI)
- Benzamide,4-(1-aminoethyl)-,(R)
- DTXSID60651219
- Benzamide,4-(1-aminoethyl)-,(R)-
- 173898-21-0
- SCHEMBL12052082
- A881730
- MFCD11042396
- BS-21733
- AKOS006307819
-
- MDL: MFCD11042396
- インチ: 1S/C9H12N2O/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m1/s1
- InChIKey: PXJMJWOLRCACSF-ZCFIWIBFSA-N
- ほほえんだ: O=C(C1C=CC(=CC=1)[C@@H](C)N)N
計算された属性
- せいみつぶんしりょう: 164.09500
- どういたいしつりょう: 164.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 69.1Ų
じっけんとくせい
- 密度みつど: 1.129
- ふってん: 326.759 °C at 760 mmHg
- フラッシュポイント: 151.419 °C
- PSA: 69.11000
- LogP: 2.20580
(R)-4-(1-Aminoethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A019143535-1g |
(R)-4-(1-Aminoethyl)benzamide |
173898-21-0 | 95% | 1g |
1,414.00 USD | 2021-06-16 | |
eNovation Chemicals LLC | Y0991210-5g |
(R)-4-(1-Aminoethyl)benzamide HCl salt |
173898-21-0 | 95% | 5g |
$2000 | 2024-08-02 | |
Crysdot LLC | CD12132902-1g |
(R)-4-(1-Aminoethyl)benzamide |
173898-21-0 | 95+% | 1g |
$465 | 2024-07-24 | |
eNovation Chemicals LLC | Y0991210-5g |
(R)-4-(1-aminoethyl)benzamide |
173898-21-0 | 95% | 5g |
$2000 | 2025-02-25 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02684-10g |
4-[(1r)-1-aminoethyl]benzamide |
173898-21-0 | 95% | 10g |
$1200 | 2023-09-07 | |
Alichem | A019143535-5g |
(R)-4-(1-Aminoethyl)benzamide |
173898-21-0 | 95% | 5g |
1,999.00 USD | 2021-06-16 | |
A2B Chem LLC | AA92169-250mg |
(R)-4-(1-Aminoethyl)benzamide |
173898-21-0 | 95% | 250mg |
$402.00 | 2024-04-20 | |
A2B Chem LLC | AA92169-1g |
(R)-4-(1-Aminoethyl)benzamide |
173898-21-0 | 95% | 1g |
$978.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y0991210-5g |
(R)-4-(1-aminoethyl)benzamide |
173898-21-0 | 95% | 5g |
$2000 | 2025-02-24 | |
Ambeed | A321284-1g |
(R)-4-(1-Aminoethyl)benzamide |
173898-21-0 | 95+% | 1g |
$1076.0 | 2024-04-22 |
(R)-4-(1-Aminoethyl)benzamide 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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8. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
(R)-4-(1-Aminoethyl)benzamideに関する追加情報
Chemical Profile of (R)-4-(1-Aminoethyl)benzamide and CAS No. 173898-21-0
The compound identified by the CAS number 173898-21-0 and the product name (R)-4-(1-Aminoethyl)benzamide represents a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of amides, which are widely recognized for their diverse biological activities and roles in medicinal chemistry. The specific stereochemistry indicated by the (R) configuration at the chiral center adds an additional layer of complexity and interest to its potential applications.
In recent years, there has been a growing interest in chiral amides due to their involvement in various biological processes and their potential as pharmacological agents. The (R)-configuration of (R)-4-(1-Aminoethyl)benzamide suggests that it may exhibit unique interactions with biological targets compared to its enantiomer. This specificity is crucial in drug design, as it can influence the efficacy, selectivity, and side effect profile of a therapeutic agent.
The benzamide moiety is a common pharmacophore found in numerous drugs, including those used to treat pain, inflammation, and neurological disorders. The presence of a 1-aminoethyl side chain introduces additional functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other forms of molecular recognition. These features make (R)-4-(1-Aminoethyl)benzamide a promising candidate for further investigation in the development of novel therapeutic compounds.
Current research in the field of chiral amides has highlighted their importance in modulating enzyme activity and receptor binding. For instance, studies have demonstrated that enantiomeric differences can significantly impact the pharmacokinetic and pharmacodynamic properties of drugs. The (R)-isomer of (R)-4-(1-Aminoethyl)benzamide may therefore exhibit distinct biological effects compared to its (S)-enantiomer, making it a valuable subject for structural-activity relationship studies.
Advances in synthetic chemistry have enabled the efficient preparation of enantiomerically pure amides like (R)-4-(1-Aminoethyl)benzamide. These synthetic methods often involve asymmetric catalysis or resolution techniques that allow for the precise control of stereochemistry. Such advancements are crucial for conducting high-quality biological evaluations and for the eventual development of enantioselective drugs.
In the context of drug discovery, (R)-4-(1-Aminoethyl)benzamide could serve as a key intermediate or building block for more complex molecules. Its structural features may be exploited to design ligands that interact with specific targets, such as enzymes or receptors involved in disease pathways. The benzamide group, in particular, is known to be a versatile scaffold that can be modified to enhance binding affinity and selectivity.
Recent studies have also explored the use of computational methods to predict the biological activity of chiral amides. Molecular modeling techniques can help identify potential binding modes and optimize lead compounds for drug development. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and improve the likelihood of success in clinical trials.
The potential applications of (R)-4-(1-Aminoethyl)benzamide extend beyond traditional pharmaceuticals. It may also find utility in agrochemicals, where chiral compounds are increasingly being used to develop more effective and environmentally friendly pesticides. Additionally, its unique chemical properties make it a valuable tool for researchers studying fundamental aspects of molecular recognition and enzyme mechanisms.
As our understanding of biological systems continues to evolve, so does our appreciation for the importance of stereochemistry in drug design. Compounds like (R)-4-(1-Aminoethyl)benzamide exemplify how subtle differences in molecular structure can lead to significant variations in biological activity. This underscores the need for continued research into chiral amides and their potential contributions to medicine and related fields.
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